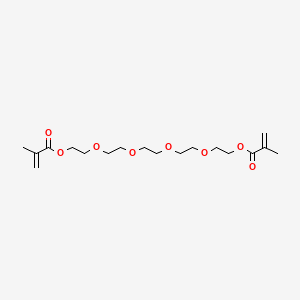
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone
Übersicht
Beschreibung
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone, also known as 1-A-2,2,2-TFE, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing a five-membered ring with nitrogen, carbon and oxygen atoms. 1-A-2,2,2-TFE is a colorless liquid with a boiling point of 85°C and a melting point of -45°C. It is insoluble in water, but soluble in most organic solvents.
Wirkmechanismus
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is a catalyst in organic synthesis. It is believed that the catalytic activity of the compound is due to the presence of a nitrogen atom in the five-membered ring. This nitrogen atom is believed to act as a nucleophile, which helps to facilitate the reaction of other molecules. The trifluoroethanone moiety is believed to act as an electron-withdrawing group, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is not known to have any direct biochemical or physiological effects. However, it may have indirect effects, as it is used as a catalyst in organic synthesis and as a reagent in the preparation of heterocyclic compounds. These compounds may have biochemical and physiological effects, depending on their structure and the reaction in which they are used.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is its low cost and wide availability. It is also relatively easy to handle and store, and can be used in a variety of organic synthesis reactions. However, it is important to note that 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is a highly reactive compound and should be handled with care in the laboratory. It is also important to note that the reaction conditions must be carefully monitored to ensure that the desired product is obtained.
Zukünftige Richtungen
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE has great potential for use in the development of new pharmaceuticals. It can be used as a starting material for the synthesis of heterocyclic compounds and fluorinated compounds, which may have therapeutic effects. It can also be used as a catalyst in organic synthesis reactions, which can help to speed up the synthesis of new drugs. Additionally, 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE can be used as a model compound for studying the mechanism of organic reactions, which can help to improve the efficiency of drug synthesis.
Wissenschaftliche Forschungsanwendungen
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE has a wide range of applications in the scientific research field. It is used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, as a reagent for the preparation of fluorinated compounds, and as a starting material for the synthesis of pharmaceuticals. It is also used as a model compound for studying the mechanism of organic reactions.
Eigenschaften
IUPAC Name |
1-(2-anilinocyclopenten-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12(18)10-7-4-8-11(10)17-9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABFXLBHAQRIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)NC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169064 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone | |
CAS RN |
1350637-19-2 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350637-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)


![Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate](/img/structure/B3099070.png)


![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)
![2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine](/img/structure/B3099104.png)
